

Comprehensive Structural Profiling of 2-Bromo-4-methoxybenzohydrazide[1]

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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzohydrazide
Cat. No.: B13660674

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Executive Summary

2-Bromo-4-methoxybenzohydrazide (CAS: 1375151-62-4) represents a critical scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of Schiff bases, 1,3,4-oxadiazoles, and fused heterocyclic systems.[1] Its structural integrity is defined by the interplay between the electron-donating methoxy group and the sterically significant ortho-bromine atom.[1] This guide provides a rigorous technical analysis of its chemical structure, spectroscopic signature, and analytical validation protocols, designed to support high-fidelity drug development workflows.

Chemical Identity & Physicochemical Properties[2] [3][4][5][6]

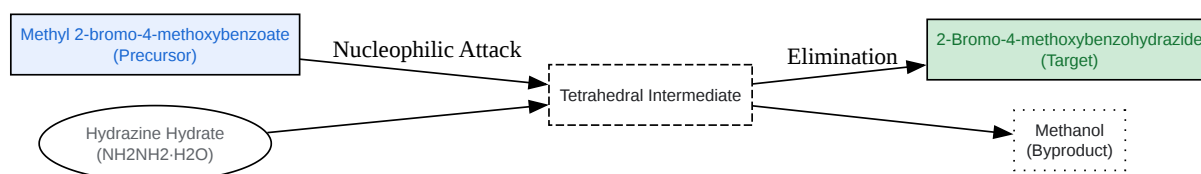
Property	Data
IUPAC Name	2-Bromo-4-methoxybenzohydrazide
CAS Number	1375151-62-4
Molecular Formula	C ₈ H ₉ BrN ₂ O ₂
Molecular Weight	245.07 g/mol (79Br); 247.07 g/mol (81Br)
Monoisotopic Mass	243.9847 Da
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol (hot); Insoluble in water
Melting Point	Predicted:[1][2][3][4] 145–155 °C (Dependent on polymorph/purity)

Synthetic Pathway & Impurity Profiling

Understanding the synthesis is prerequisite to accurate structural analysis, as it dictates the impurity profile. The compound is typically synthesized via hydrazinolysis of Methyl 2-bromo-4-methoxybenzoate.[1]

Reaction Logic

The nucleophilic hydrazine attacks the ester carbonyl. The ortho-bromine atom exerts a steric influence, often requiring elevated temperatures or longer reaction times compared to unhindered benzoates.



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Caption: Nucleophilic acyl substitution pathway for the synthesis of the target hydrazide.

Critical Impurities:

- Unreacted Ester: Detectable via Methyl singlet at ~3.85 ppm (distinct from OMe, usually ~3.80 ppm).
- 2-Bromo-4-methoxybenzoic Acid: Hydrolysis byproduct; detectable via broad OH stretch (2500–3300 cm^{-1}) in IR.[1]
- Symmetrical Hydrazine: N,N'-di(2-bromo-4-methoxybenzoyl)hydrazine (dimer), formed if hydrazine stoichiometry is insufficient.[1]

Spectroscopic Elucidation (The Core)

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum in DMSO-d_6 is characterized by the distinct ortho-coupling of the aromatic ring and the labile hydrazide protons.

Predicted ^1H NMR Assignment (400 MHz, DMSO-d_6):

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Structural Logic
-CONH-	9.30 – 9.50	Singlet (br)	1H	-	Amide proton; shift varies with concentration /H-bonding. [1]
H-6	7.35 – 7.45	Doublet	1H	$J \approx 8.5$	Ortho to carbonyl; shielded relative to ester due to hydrazide electron density.[1]
H-3	7.20 – 7.25	Doublet	1H	$J \approx 2.5$	Ortho to Br, meta to OMe.
H-5	6.95 – 7.05	dd	1H	$J \approx 8.5, 2.5$	Ortho to OMe (shielding effect); meta to Br.
-NH ₂	4.40 – 4.60	Singlet (br)	2H	-	Terminal amine; broadens due to exchange. [1]
-OCH ₃	3.75 – 3.85	Singlet	3H	-	Characteristic methoxy singlet.[1]

¹³C NMR Key Signals:

- C=O (Carbonyl): ~166 ppm.
- C-O (Methoxy attached): ~160 ppm.
- C-Br (Bromine attached): ~122 ppm (Distinctive upfield shift for ipso-C-Br).[1]

Mass Spectrometry (MS)

The mass spectrum provides the definitive confirmation of the halogen content.

- Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion $[M]^+$ and $[M+2]^+$ at m/z 244 and 246.
- Fragmentation Pathway:
 - $[M]^+$ (244/246): Parent Ion.
 - $[M - NH_2NH]^+$ (213/215): Acylium ion formation (loss of 31 Da).
 - $[M - NH_2NH - CO]^+$ (185/187): Aryl cation.[1]

Infrared Spectroscopy (FT-IR)

Experimental validation requires identification of the hydrazide "fingerprint."

- N-H Stretch: Doublet or broad band at $3200\text{--}3350\text{ cm}^{-1}$ (Primary amine asymmetric/symmetric stretch).
- C=O Stretch (Amide I): $1650\text{--}1670\text{ cm}^{-1}$. Lower frequency than the ester precursor ($\sim 1720\text{ cm}^{-1}$) confirms conversion.
- C-O-C Stretch: Strong band at $\sim 1250\text{ cm}^{-1}$ (Aryl alkyl ether).

Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

For purity assessment during drug development, a reverse-phase method is recommended.[1]

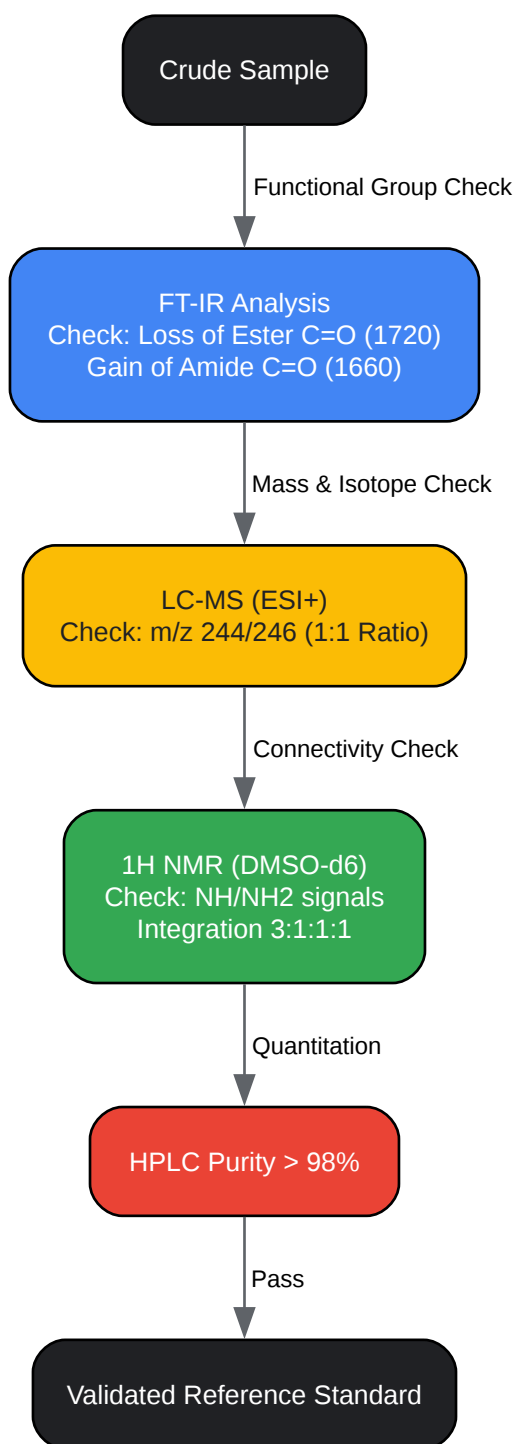
- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 μ m.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm.
- Expected Retention: The hydrazide is more polar than the ester precursor and will elute earlier.

Protocol B: Sample Preparation for NMR

- Weighing: Accurately weigh 5–10 mg of the solid into a clean vial.
- Solvation: Add 0.6 mL of DMSO- d_6 (99.9% D). Chloroform- d is not recommended due to poor solubility of the hydrazide moiety.
- Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.
- Acquisition: Set relaxation delay (d_1) to >1.0s to ensure accurate integration of the aromatic protons vs. the methoxy protons.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the structure of **2-Bromo-4-methoxybenzohydrazide**.



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Caption: Step-by-step analytical workflow for structural validation of the target hydrazide.

References

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